Hexanedioic acid, polymer with 1,2-ethanediol and 1,1'-methylenebis(4-isocyanatobenzene)
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Overview
Description
Amchem R 14 is a biochemical.
Scientific Research Applications
Functional Polymers
- A study by Deng et al. (2014) presents a method to prepare functional highly branched polymers (HBPs) using hexanedioic acid. This process involves multicomponent polymerization, allowing control over branching and functionalization (Deng, Cui, Du, & Li, 2014).
H2O2-Cleavable Polyesters
- Cui et al. (2017) report the synthesis of H2O2-cleavable poly(ester-amide)s using hexanedioic acid. These polymers, showing potential as H2O2-responsive delivery vehicles, degrade upon exposure to hydrogen peroxide (Cui, Zhang, Du, & Li, 2017).
Polymer Degradation and Cytotoxicity
- Schmalenberg et al. (2001) assessed the cytotoxicity of a polymeric micelle and its degradation products, including hexanedioic acid. The study confirms that these degradation products exhibit minimal cytotoxicity (Schmalenberg, Frauchiger, Nikkhouy-Albers, & Uhrich, 2001).
Polymer Precursors from Renewable Sources
- Buntara et al. (2012) explore the use of hexanedioic acid as a polymer precursor for the polyester industry. This study emphasizes the significance of bio-based chemicals in sustainable polymer production (Buntara, Noel, Phua, Melián-Cabrera, Vries, & Heeres, 2012).
Hydrolysis Rate in Polyesters
- Noordzij et al. (2019) investigated polyesters based on hexanedioic acid, finding that copolymerization can control the hydrolysis rate of these materials. This has implications for their degradation and environmental impact (Noordzij, Roy, Bos, Reinartz, & Wilsens, 2019).
Photodegradable Polymers
- Li et al. (2014) developed multifunctional photodegradable polymers using hexanedioic acid. These polymers can be modified for specific applications and degrade under light exposure, offering potential in controlled release and environmental safety (Li, Deng, Li, Du, & Li, 2014).
Phase Segregation in Polyurethanes
- Chang et al. (1999) synthesized polyurethanes using hexanedioic acid, exploring the phase segregation between soft and hard segments. This research contributes to the understanding of polyurethane properties and applications (Chang, Chen, Yu, Chen, Tsai, & Tseng, 1999).
properties
CAS RN |
25931-01-5 |
---|---|
Product Name |
Hexanedioic acid, polymer with 1,2-ethanediol and 1,1'-methylenebis(4-isocyanatobenzene) |
Molecular Formula |
C23H26N2O8 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethane-1,2-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C6H10O4.C2H6O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |
InChI Key |
OVKJEATWTKQYAM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amchem R 14; R-14; R 14; R14; Polyurethane Y-195 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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